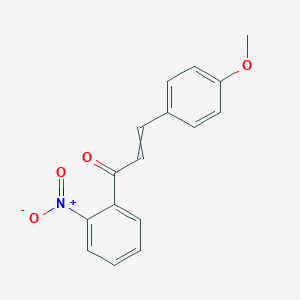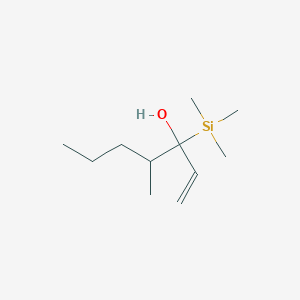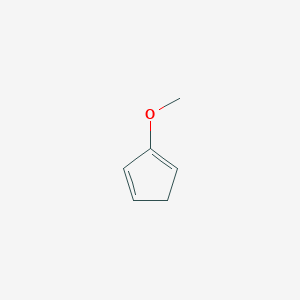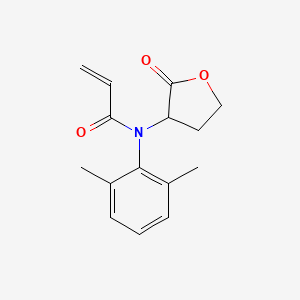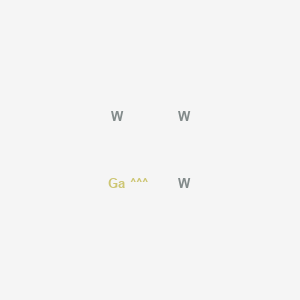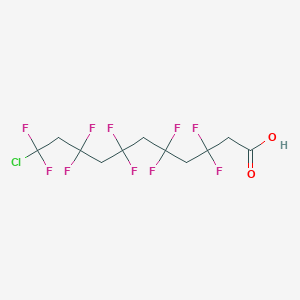
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid is a fluorinated organic compound with a unique structure characterized by the presence of multiple fluorine atoms and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid typically involves the fluorination of undecanoic acid derivatives. One common method is the direct fluorination of the corresponding undecanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions.
Chemical Reactions Analysis
Types of Reactions
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can facilitate substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated undecanoic acids.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of fluorinated polymers and surfactants with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to integrate into lipid bilayers and potentially disrupt membrane integrity. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
- 3-Chloro-5,5-dimethylcyclohex-2-enone
Uniqueness
11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid is unique due to its specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
76140-48-2 |
|---|---|
Molecular Formula |
C11H11ClF10O2 |
Molecular Weight |
400.64 g/mol |
IUPAC Name |
11-chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid |
InChI |
InChI=1S/C11H11ClF10O2/c12-11(21,22)5-10(19,20)4-9(17,18)3-8(15,16)2-7(13,14)1-6(23)24/h1-5H2,(H,23,24) |
InChI Key |
WLFFPIYAVIZRKU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(CC(CC(CC(F)(F)Cl)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





